molecular formula C27H29N3O2S B2546729 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide CAS No. 392320-44-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide

Cat. No.: B2546729
CAS No.: 392320-44-4
M. Wt: 459.61
InChI Key: GOAUUPYNBMDMEW-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, related to the chemical structure of interest, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis Applications

Adamantyl-substituted N-heterocyclic carbene ligands have been studied for their role in second-generation Grubbs-type metathesis catalysts. Despite challenges due to steric crowding, these studies contribute to the understanding of the structural requirements for effective olefin metathesis catalysts (Dinger, Nieczypor, & Mol, 2003).

Crystal Structure and Non-covalent Interaction Analysis

The synthesis and crystal structure analysis of adamantane-1,3,4-thiadiazole hybrid derivatives provide insights into intra- and intermolecular interactions via the quantum theory of atoms-in-molecules (QTAIM) approach. These studies reveal significant roles of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures, with potential implications for designing new materials and pharmaceuticals (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Novel 1-adamanyl-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant in vitro activities against a range of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives also demonstrated good dose-dependent anti-inflammatory activity in vivo, suggesting their potential as new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-32-23-10-6-5-9-22(23)24(31)30(17-18-7-3-2-4-8-18)26-29-28-25(33-26)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAUUPYNBMDMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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